molecular formula C12H13Cl2NO3 B1449138 Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate CAS No. 1622069-55-9

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate

Cat. No.: B1449138
CAS No.: 1622069-55-9
M. Wt: 290.14 g/mol
InChI Key: LGGCCYCGJSLVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate is an organic compound that belongs to the class of acetamides It is characterized by the presence of a methyl ester group, a dichlorophenyl ring, and an acetamidopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products Formed

    Hydrolysis: 3-(2,6-dichlorophenyl)-2-acetamidopropanoic acid.

    Reduction: 3-(2,6-dichlorophenyl)-2-acetamidopropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of acetamide derivatives with biological targets.

Mechanism of Action

The mechanism of action of Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl ring and acetamide moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2,4-dichlorophenyl)-2-acetamidopropanoate
  • Methyl 3-(2,5-dichlorophenyl)-2-acetamidopropanoate
  • Methyl 3-(2,3-dichlorophenyl)-2-acetamidopropanoate

Uniqueness

Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 2-acetamido-3-(2,6-dichlorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-7(16)15-11(12(17)18-2)6-8-9(13)4-3-5-10(8)14/h3-5,11H,6H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGCCYCGJSLVDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=C(C=CC=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate
Reactant of Route 4
Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(2,6-dichlorophenyl)-2-acetamidopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.